molecular formula C9H9Cl3O B1649226 (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol CAS No. 1233501-44-4

(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol

Cat. No. B1649226
CAS RN: 1233501-44-4
M. Wt: 239.5 g/mol
InChI Key: MFBGPPIDBLVWIT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol” is a chemical compound with the CAS RN®: 1233501-44-4 . It has a molecular formula of C9H9Cl3O and a molecular weight of 239.53 . This compound is manufactured by Fluorochem Ltd .

Scientific Research Applications

Synthesis of Methyl-labeled Diuron

®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol: is utilized in the synthesis of methyl-labeled diuron, which is an herbicide used in agricultural chemistry. The compound is reacted with C-labeled dimethylamine to produce diuron with a labeled methyl group, facilitating the study of its environmental fate and transport through isotopic tracing .

Creation of Substituted Urea Derivatives

This compound serves as a precursor for the formation of substituted urea derivatives. By reacting with amino acids and dipeptides, researchers can create a variety of urea derivatives that have potential applications in medicinal chemistry, such as enzyme inhibitors or receptor modulators .

Pharmaceutical Intermediate for Sertraline

In the pharmaceutical industry, ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is an intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The process involves the preparation of a Schiff base followed by reduction and resolution to obtain the active pharmaceutical ingredient .

Histamine Receptor Studies

The compound is also involved in the synthesis of histamine derivatives. By reacting with histamine, researchers can obtain compounds that may be used to study histamine receptors, which play a crucial role in allergic responses and gastric acid secretion .

properties

IUPAC Name

(1R)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBGPPIDBLVWIT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCCl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCCl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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